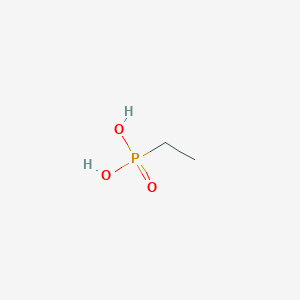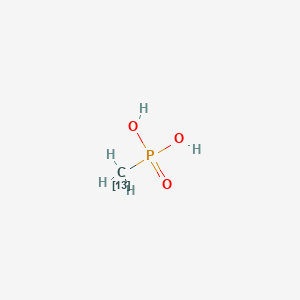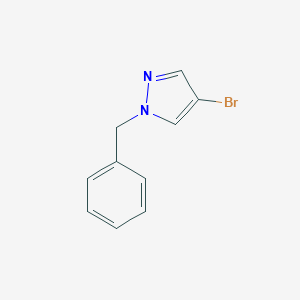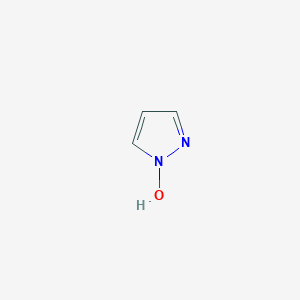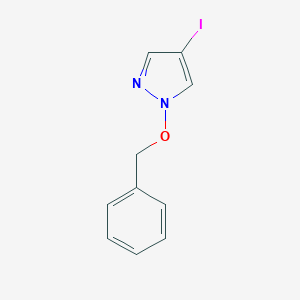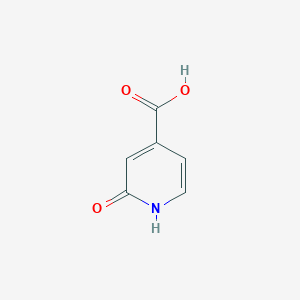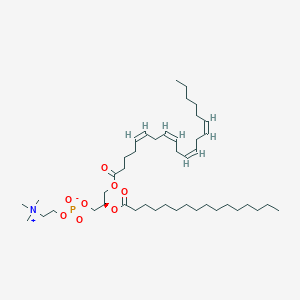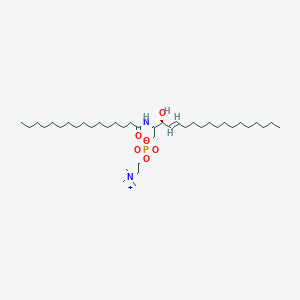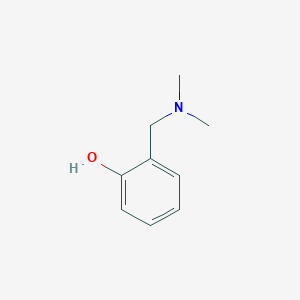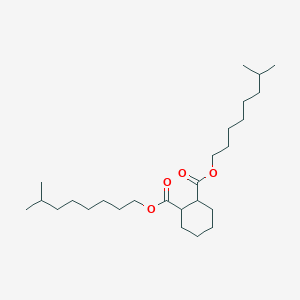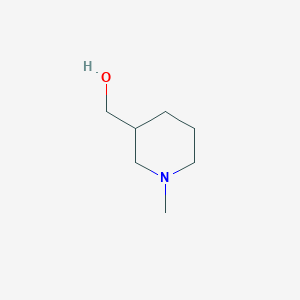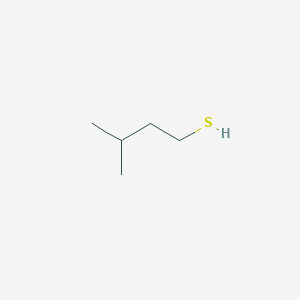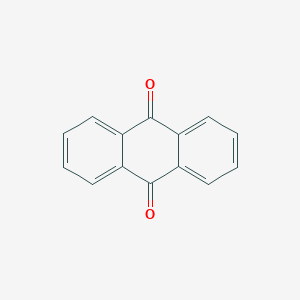![molecular formula C13H22O6 B042776 Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate CAS No. 7796-23-8](/img/structure/B42776.png)
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug due to its stimulant effects. However, MDPV has also been studied for its potential therapeutic applications in scientific research. In
Aplicaciones Científicas De Investigación
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has been studied for its potential therapeutic applications in scientific research, particularly in the field of neurobiology. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may have implications for the treatment of certain psychiatric disorders. Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has also been studied for its potential as a tool to study the mechanisms of addiction and drug abuse.
Mecanismo De Acción
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their release in the brain. This increase in neurotransmitter release is thought to be responsible for the stimulant effects of Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate.
Efectos Bioquímicos Y Fisiológicos
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has been shown to increase locomotor activity and induce hyperthermia in animals. In humans, Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has been reported to cause euphoria, increased energy, and decreased appetite. However, Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has also been associated with negative side effects such as anxiety, paranoia, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has several advantages for use in lab experiments. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, making it a useful tool for studying the mechanisms of addiction and drug abuse. However, Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate also has several limitations. It has a short half-life and is rapidly metabolized, making it difficult to study in vivo. Additionally, Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has a high potential for abuse and dependence, which may limit its usefulness in certain research settings.
Direcciones Futuras
There are several future directions for research on Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate. One area of interest is the development of new therapeutic agents based on the structure of Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate. Another area of interest is the use of Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate as a tool to study the mechanisms of addiction and drug abuse. Additionally, further research is needed to understand the long-term effects of Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate use on the brain and behavior.
Métodos De Síntesis
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate can be synthesized through a multi-step process starting with 3,4-methylenedioxyphenyl-2-propanone, which is then reacted with ethyl magnesium bromide to form diethyl 2-(3,4-methylenedioxyphenyl)ethylmalonate. This compound is then reacted with methylamine to form Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate.
Propiedades
Número CAS |
7796-23-8 |
|---|---|
Nombre del producto |
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate |
Fórmula molecular |
C13H22O6 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate |
InChI |
InChI=1S/C13H22O6/c1-4-16-11(14)10(12(15)17-5-2)6-7-13(3)18-8-9-19-13/h10H,4-9H2,1-3H3 |
Clave InChI |
ZPTUSGWCRVFLQP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCC1(OCCO1)C)C(=O)OCC |
SMILES canónico |
CCOC(=O)C(CCC1(OCCO1)C)C(=O)OCC |
Sinónimos |
[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-diethyl Ester; 2-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-propanedioic Acid 1,3-Diethyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



